2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide
Description
This compound belongs to the pyrrolo[3,2-d]pyrimidine class, characterized by a bicyclic core structure fused with a pyrimidine ring. Key structural features include:
- A 4-oxo group at position 4, which may act as a hydrogen bond acceptor, critical for molecular recognition in biological systems.
- A thioether linkage (-S-) at position 2, connecting the core to an acetamide moiety. This sulfur atom enhances lipophilicity compared to oxygen-based analogs and may influence metabolic stability.
- An N-(5-chloro-2-methoxyphenyl)acetamide substituent, where the 5-chloro group introduces electron-withdrawing effects, and the 2-methoxy group provides steric and electronic modulation.
Properties
IUPAC Name |
2-[(3-butyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN4O3S/c1-3-4-12-30-24(32)23-22(18(14-27-23)16-8-6-5-7-9-16)29-25(30)34-15-21(31)28-19-13-17(26)10-11-20(19)33-2/h5-11,13-14,27H,3-4,12,15H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCJMKQXPGPPBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=CC(=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in cancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 476.6 g/mol. Its structural features include a pyrrolopyrimidine core, which is known for diverse biological activities.
The compound primarily acts as an inhibitor of the EZH2 enzyme , which is part of the Polycomb Repressive Complex 2 (PRC2). By inhibiting EZH2, the compound prevents the methylation of histone H3 at lysine 27 (H3K27), leading to the activation of previously repressed genes. This mechanism is crucial in cancer biology as it can influence tumor growth and progression.
Biological Activity
Research indicates that this compound exhibits significant antitumor activity against various cancer cell lines. Notably, it has shown effectiveness against:
- SU-DHL-6 : A human diffuse large B-cell lymphoma cell line.
- WSU-DLCL-2 : Another human lymphoma cell line.
- K562 : A human chronic myelogenous leukemia cell line.
In these studies, the compound demonstrated IC50 values in the nanomolar range, indicating potent inhibitory effects on cell proliferation.
Case Studies and Experimental Findings
Several studies have investigated the biological activity of similar pyrrolopyrimidine derivatives. For instance:
- Tumor Targeting : A study reported that novel pyrrolo[2,3-d]pyrimidine derivatives showed selective cellular uptake by folate receptors (FRs) and potent inhibitory activity toward human tumor cells (IC50 as low as 1.7 nM) .
- Selective Inhibition : Another investigation highlighted that certain analogs exhibited better selectivity for FRα and PCFT over RFC, suggesting that structural modifications can enhance therapeutic efficacy .
- EZH2 Inhibition : The inhibition of EZH2 by related compounds has been associated with reactivation of tumor suppressor genes, contributing to their antitumor effects .
Data Table: Biological Activity Overview
| Cell Line | IC50 Value (nM) | Mechanism of Action |
|---|---|---|
| SU-DHL-6 | <10 | EZH2 inhibition |
| WSU-DLCL-2 | <20 | Histone methylation pathway disruption |
| K562 | <15 | Induction of apoptosis |
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Key Observations :
In contrast, the dichlorophenyl analog () has stronger electron-withdrawing properties, which may enhance target affinity but reduce solubility . The ethyl ester in ’s compound introduces polarity, likely improving aqueous solubility compared to the thioether-linked acetamides .
The 3-butyl group in the target compound provides moderate hydrophobicity, avoiding excessive logP values that could hinder bioavailability.
Linker Variations :
- The thioether (-S-) linker in the target compound may confer greater resistance to enzymatic cleavage compared to ether (-O-) analogs, though sulfur’s larger atomic size could sterically hinder binding in some cases.
Hydrogen Bonding and Crystallography
- The 4-oxo group in the pyrrolopyrimidine core is a likely hydrogen bond acceptor, a feature conserved across analogs. highlights the importance of such interactions in crystal packing and molecular recognition .
- ’s compound was characterized via single-crystal X-ray diffraction, revealing disorder in the dipentylamino group, suggesting conformational flexibility that could impact binding . Similar studies on the target compound (if available) would clarify its hydrogen-bonding network.
Physicochemical and Pharmacokinetic Implications
- Solubility : The methoxy group in the target compound may improve solubility compared to purely halogenated derivatives.
- Metabolic Stability : Thioethers are generally more stable toward oxidation than sulfides but less so than ethers, suggesting intermediate metabolic resistance for the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
